ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
The compound with the identifier “ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate” involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods
Industrial production of “this compound” is carried out in large-scale chemical reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound “ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions involving “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound “ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
ethyl 2-(3-nitro-1H-1,2,4-triazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-5(11)3-4-7-6(9-8-4)10(12)13/h2-3H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIAZPZUDIHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=NC(=NN1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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